N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound contains a cyclohexene moiety, a triazolo-pyridazine structure, and a butanamide functional group, which contribute to its reactivity and biological activity.
This compound is synthesized from readily available starting materials through multi-step synthetic routes. Its synthesis involves the formation of cyclohexene and triazolopyridazine components, which are then coupled to form the final product.
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can be classified as:
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically follows several key steps:
The molecular formula of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is , with a molecular weight of 343.4 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C18H25N5O2 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
| InChI Key | VSTMMLSVUUNYLF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN2C(=NN=C2CCCC(=O)NCCC3=CCCCC3)C=C1 |
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can participate in various chemical reactions:
The mechanism of action for N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways relevant in medicinal chemistry or as biochemical probes. The exact pathways depend on the context of its application and the specific biological systems involved.
The physical properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide include:
Relevant chemical properties include:
These properties are crucial for determining the compound's behavior in different environments and applications.
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific applications:
This comprehensive analysis highlights the significance of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide in scientific research and potential applications across multiple fields.
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8